molecular formula C14H16FNS B13186304 {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine

{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine

Cat. No.: B13186304
M. Wt: 249.35 g/mol
InChI Key: PHYQVSZTGVLQRN-UHFFFAOYSA-N
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Description

{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine (CAS 1095144-13-0) is a high-purity organic compound designed for research and development applications . This molecule features a distinct molecular architecture, incorporating a 3-fluorophenyl moiety linked to a thiophene ring system, which is further functionalized with an isopropylaminomethyl group . With a molecular formula of C14H16FNS and a molecular weight of 249.35, this compound is part of a class of fluorinated thiophene derivatives that are of significant interest in medicinal chemistry and drug discovery research . Researchers utilize this amine and its hydrochloride salt (CAS 1208894-86-3) as a key building block (synthon) in the synthesis of more complex molecules . The presence of both the fluorine atom and the thiophene ring can influence the compound's electronic properties, lipophilicity, and overall pharmacokinetic profile, making it a valuable scaffold for constructing potential pharmacologically active agents . Its primary research applications include serving as a precursor in the development of compounds for screening against various biological targets. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H16FNS

Molecular Weight

249.35 g/mol

IUPAC Name

N-[[5-(3-fluorophenyl)thiophen-2-yl]methyl]propan-2-amine

InChI

InChI=1S/C14H16FNS/c1-10(2)16-9-13-6-7-14(17-13)11-4-3-5-12(15)8-11/h3-8,10,16H,9H2,1-2H3

InChI Key

PHYQVSZTGVLQRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC=C(S1)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, this compound can be used as a probe to study the interactions between thiophene derivatives and biological macromolecules. It may also serve as a lead compound for the development of new drugs .

Medicine

In medicinal chemistry, {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer and inflammatory conditions .

Industry

In the industrial sector, this compound can be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Fluorophenyl-Thiophene Derivatives

(a) {[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine ()
  • Structural difference : Fluorine at the para position of the phenyl ring.
  • Physicochemical properties :
    • Molecular formula: C₁₄H₁₆FNS (identical to the target compound).
    • Predicted collision cross-section (CCS): 156.4 Ų for [M+H]⁺ .
  • Implications : The para-fluoro substitution may alter binding affinity in biological systems due to differences in dipole moments and steric accessibility compared to the meta isomer.
(b) {[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine ()
  • Structural difference : Fluorine at the ortho position.
  • Commercial status : Available at high cost (€1,224.00/g), suggesting synthetic complexity .

Thiophene vs. Thiadiazole Core Modifications

Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine ()
  • Structural difference : Replacement of thiophene with a 1,3,4-thiadiazole ring.
  • Biological activity : Demonstrated anticancer activity against breast cancer (MCF7) with IC₅₀ = 1.28 µg/mL .
  • Implications : The thiadiazole core introduces additional hydrogen-bonding sites (N atoms) and may enhance polarity, improving water solubility but reducing membrane permeability compared to thiophene analogs.

Variations in Amine Substituents

(a) n-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine ()
  • Structural difference : Morpholine ring replaces isopropylamine.
  • Properties :
    • Molecular formula: C₁₁H₁₈N₂OS .
    • Hazard profile: Harmful if swallowed (GHS H302) .
  • Implications : The morpholine group increases hydrophilicity and may enhance solubility but could reduce CNS penetration due to higher polarity.
(b) 3-(3-Fluorophenyl)-N-[(2-imidazol-1-ylpyrimidin-4-yl)methyl]propan-1-amine ()
  • Structural difference : Pyrimidine-imidazole scaffold instead of thiophene.
  • Properties : Molecular weight 311.36 g/mol , with SMILES indicating extended π-system interactions .

Biological Activity

The compound {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine , with CAS number 1095144-13-0, is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H16FNSC_{14}H_{16}FNS, with a molecular weight of approximately 249.35 g/mol. The presence of the fluorinated phenyl and thiophene moieties suggests potential interactions with biological targets, particularly in the context of cancer and neurological disorders.

Research indicates that compounds similar to {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine exhibit diverse mechanisms of action:

  • Cytotoxicity : Preliminary studies suggest that derivatives of this compound may exert cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have demonstrated significant activity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines, suggesting that this compound may also share similar properties .
  • Receptor Modulation : The compound may interact with protein receptors involved in cell signaling pathways, potentially influencing processes such as apoptosis and proliferation. Agonistic or antagonistic properties against specific receptors could be explored further to elucidate its therapeutic potential.

Biological Activity Data

A summary of biological activities associated with {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is presented in the following table:

Activity Cell Line/Target IC50 (µM) Reference
CytotoxicityHeLa (cervical cancer)TBD
CaCo-2 (colon adenocarcinoma)TBD
Receptor InteractionPTP1B, CXCR4TBD
Antimicrobial ActivityVarious bacterial strainsTBD

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of various thiophene derivatives, a compound structurally related to {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine exhibited significant selectivity for tumor cells over normal cells. The study reported an IC50 value of 9.27 µM against ovarian cancer cell lines, indicating promising anticancer properties .

Case Study 2: Neurological Implications

Another research avenue explored the neuroprotective effects of thiophene derivatives. Compounds similar to {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine showed potential in modulating glutamate receptors, which are crucial in neurodegenerative diseases . This suggests that further investigation into its neuropharmacological effects could be beneficial.

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